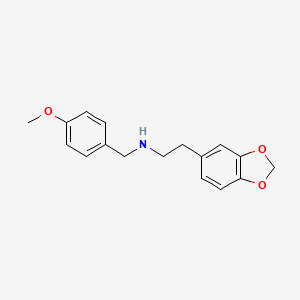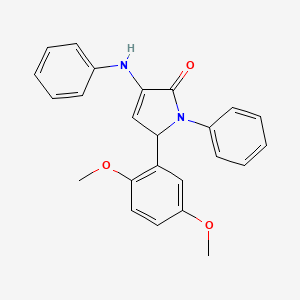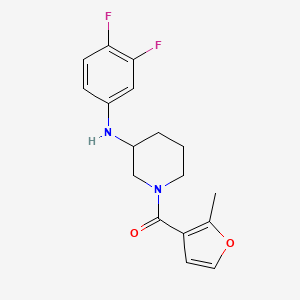![molecular formula C25H19NO3 B5124955 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone, also known as Cmpd-7, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), which reduces the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
For 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone research include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential as a therapeutic agent for other diseases. Additionally, studies on the optimization of the synthesis method and the development of analogs with improved pharmacological properties are also needed.
Synthesis Methods
The synthesis method of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves a multi-step process that includes the condensation of 2-furylamine and 1-(2-bromoethyl)naphthalene, followed by cyclization with 3-(dimethylamino)propionyl chloride and 2-methyl-2-butenedioic anhydride. The final product is obtained through the reduction of the resulting ketone with sodium borohydride.
Scientific Research Applications
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
furan-2-yl-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-25(24-13-6-15-28-24)21-17-26(22-11-4-3-10-20(21)22)14-16-29-23-12-5-8-18-7-1-2-9-19(18)23/h1-13,15,17H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFIJKMTMLYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)

![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)